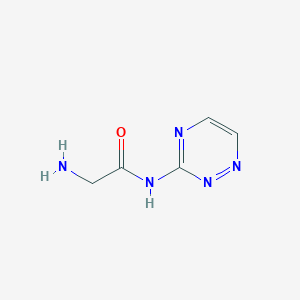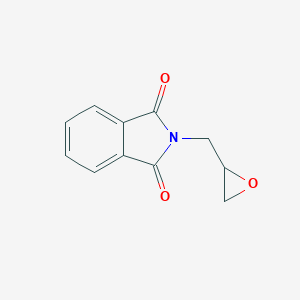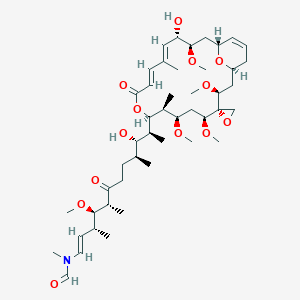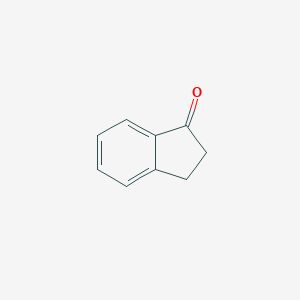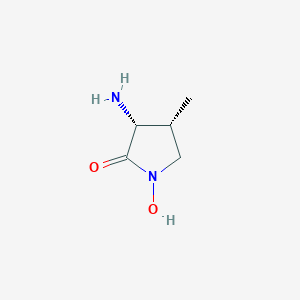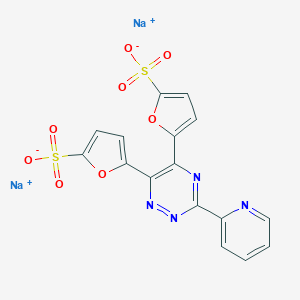
Ferene Disodium Salt
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ferene Disodium Salt has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of Ferene Disodium Salt is iron (Fe) . It is used as a spectrophotometric reagent for iron, forming a complex with iron(II) in biochemical assays .
Mode of Action
This compound interacts with iron(II) to form a stable, deep blue complex . This interaction is the basis for its use in spectrophotometric assays, where the intensity of the color change can be measured to determine the concentration of iron in a sample .
Biochemical Pathways
The formation of the Ferene-iron(II) complex is the key step in the biochemical pathway involving this compound. This complex formation is a result of a charge transfer process, which leads to the intense color of the iron(II) complexes .
Result of Action
The result of this compound’s action is the formation of a colored complex with iron(II), which can be measured using spectrophotometric methods . This allows for the quantification of iron in various samples, aiding in the diagnosis and monitoring of conditions such as anemia, hemochromatosis, chronic inflammatory disorders, hepatitis, and lead poisoning .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is hygroscopic and should be stored in a dry place, away from heat and open flames . Additionally, its solubility in water suggests that the presence and properties of the solvent can significantly impact its action and efficacy .
Análisis Bioquímico
Biochemical Properties
Ferene Disodium Salt plays a significant role in biochemical reactions, particularly in the detection and quantification of iron. It interacts with Fe2+ ions, forming a stable, deep blue complex . The intensity of this color is proportional to the concentration of iron ions present in a solution .
Cellular Effects
The interaction of this compound with iron ions can influence various cellular processes. For instance, it has been used to determine the uptake of iron oxide nanoparticles by cells . The compound’s sensitivity to ferrous iron ions makes it a valuable tool in studying cellular iron metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to chelate Fe2+ ions. The formation of the colored complex involves a charge transfer process, which is responsible for the intense color of the iron(II) complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and does not degrade easily . The intensity of the color of the complex it forms with Fe2+ ions can change over time, affecting the accuracy of iron quantification .
Metabolic Pathways
This compound is involved in the metabolic pathway related to iron metabolism. It interacts with Fe2+ ions, which are crucial components of various enzymes and proteins involved in numerous metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily governed by its interactions with Fe2+ ions. The compound is water-soluble, allowing it to be easily transported and distributed in aqueous environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferene Disodium Salt is synthesized through a multi-step process involving the reaction of 2-pyridyl-1,2,4-triazine with furyl sulfonic acid. The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
Ferene Disodium Salt primarily undergoes complexation reactions with iron(II) ions. It can also participate in redox reactions where iron(III) is reduced to iron(II) before forming the complex .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include ascorbic acid, which acts as a reducing agent, and acetate buffer to maintain the pH at an optimal level for complex formation .
Major Products Formed
The major product formed in reactions involving this compound is the this compound-iron(II) complex, which exhibits a distinct color change that can be measured spectrophotometrically .
Comparación Con Compuestos Similares
Ferene Disodium Salt is often compared with other chromogenic reagents such as bathophenanthroline, ferrozine, and bathocuproine. Unlike these compounds, this compound offers higher water solubility and greater sensitivity in detecting iron(II) ions . This makes it particularly useful in automated and high-throughput analytical procedures where rapid and accurate measurements are required .
List of Similar Compounds
- Bathophenanthroline
- Ferrozine
- Bathocuproine
This compound’s unique combination of high sensitivity, water solubility, and stability makes it a preferred choice for many analytical applications involving iron determination.
Propiedades
IUPAC Name |
disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O8S2.2Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLSEFOVPQFJBB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)[O-])C4=CC=C(O4)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000589 | |
| Record name | Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79551-14-7 | |
| Record name | Ferene-S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-disulfonic acid disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


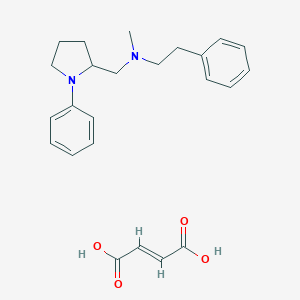

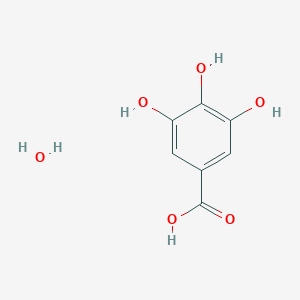
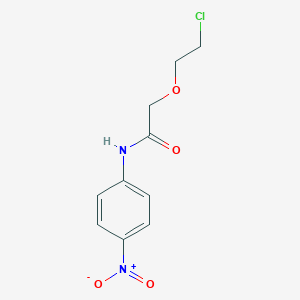
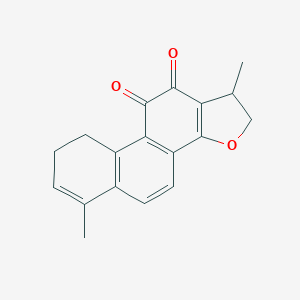

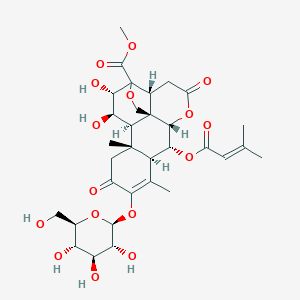
![CYCLOPROPANECARBOXYLIC ACID, 1-[(ETHOXYCARBONYL)AMINO]-2,2-DIMETHYL-](/img/structure/B140006.png)
